molecular formula C24H20ClN5O2S B11666400 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11666400
M. Wt: 478.0 g/mol
InChI Key: BIMDMIRSOGXODY-WGOQTCKBSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an acetohydrazide, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, hydrazides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound’s potential therapeutic properties are explored in the development of new drugs, particularly for treating infections and cancer.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl and acetohydrazide groups can form hydrogen bonds and other interactions with biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
  • **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other triazole derivatives, this compound’s sulfanyl and acetohydrazide groups enhance its reactivity and potential for forming diverse interactions with biological targets.

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O2S/c1-16(20-9-5-6-10-21(20)31)26-27-22(32)15-33-24-29-28-23(17-11-13-18(25)14-12-17)30(24)19-7-3-2-4-8-19/h2-14,31H,15H2,1H3,(H,27,32)/b26-16+

InChI Key

BIMDMIRSOGXODY-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O

Origin of Product

United States

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